4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid
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Overview
Description
4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a nitrophenoxy group, and an acetylamino group attached to a benzoic acid core. Its molecular formula is C15H11Cl2NO4, and it has a molecular weight of 340.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chlorophenol to form 2-nitrophenol.
Esterification: The esterification of 2-nitrophenol with chloroacetic acid to form 2-nitrophenoxyacetic acid.
Acylation: The acylation of 2-nitrophenoxyacetic acid with 4-chloro-2-aminobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Reduction: The reduction of the nitro group forms 4-chloro-2-{[(2-aminophenoxy)acetyl]amino}benzoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the TRPM4 (Transient receptor potential melastatin member 4) ion channel, which plays a role in various physiological processes . By inhibiting TRPM4, this compound can modulate calcium ion flow and exert neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid: Similar structure but with a chlorophenoxy group instead of a nitrophenoxy group.
4-chloro-2-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid: Similar structure but with a methoxyphenoxy group instead of a nitrophenoxy group.
Uniqueness
4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-[[2-(2-nitrophenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O6/c16-9-5-6-10(15(20)21)11(7-9)17-14(19)8-24-13-4-2-1-3-12(13)18(22)23/h1-7H,8H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXPBDJUYHMZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795918 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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